

# Commercial Suppliers and Availability of Fenofibrate-d6: A Technical Guide

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Compound of Interest		
Compound Name:	Fenofibrate-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Fenofibrate-d6**, a deuterated analog of the lipid-lowering agent Fenofibrate. This document is intended for researchers, scientists, and drug development professionals who require high-purity, stable-isotope labeled compounds for use as internal standards in pharmacokinetic (PK) and drug metabolism (DM) studies. This guide also details the mechanism of action of Fenofibrate, provides experimental protocols for its quantification, and outlines a plausible synthetic approach for **Fenofibrate-d6**.

## **Commercial Availability**

**Fenofibrate-d6** is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The availability and product specifications should be confirmed directly with the suppliers.



Supplier	Contact Information	Notes
Veeprho	INVALID-LINK	Offers Fenofibrate-d6 as an impurity reference standard.[1]
Simson Pharma Limited	INVALID-LINK (International)	Provides Fenofibrate-d6 with a Certificate of Analysis.[2]
MedChemExpress	INVALID-LINK	Supplies Fenofibrate-d6 for research use, noting its application as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]
Toronto Research Chemicals	INVALID-LINK	A well-known supplier of complex organic chemicals and stable isotope-labeled compounds.
Santa Cruz Biotechnology	INVALID-LINK	Offers a range of research chemicals, including isotopically labeled compounds.

## Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[4][5]

The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:

• Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation, such as lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the plasma.[5]



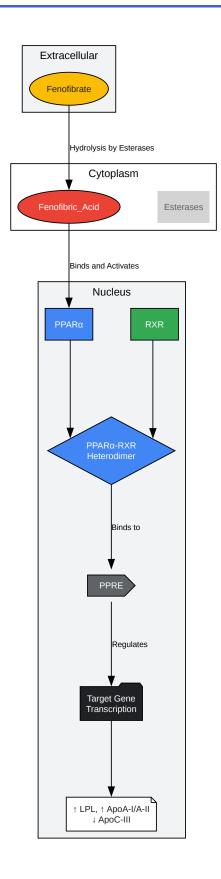




- Reduced Apolipoprotein C-III (ApoC-III) Production: Fenofibrate decreases the production of ApoC-III, an inhibitor of LPL, further promoting triglyceride catabolism.[5]
- Increased HDL Cholesterol: Activation of PPARα stimulates the synthesis of apolipoproteins
   A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to
   increased levels of HDL cholesterol.[5]

The binding of fenofibric acid to PPAR $\alpha$  induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]





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Figure 1: Fenofibrate's PPARα Signaling Pathway



## **Experimental Protocols**

**Fenofibrate-d6** is primarily used as an internal standard (IS) for the quantitative analysis of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation and matrix effects.[2]

# Detailed Protocol for Quantification of Fenofibric Acid in Human Plasma using Fenofibrate-d6 as an Internal Standard

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

- 1. Materials and Reagents
- Fenofibric acid reference standard
- Fenofibrate-d6 (or Fenofibric acid-d6) internal standard
- Human plasma (with anticoagulant, e.g., EDTA)
- Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- Polypropylene microcentrifuge tubes or 96-well plates
- 2. Preparation of Stock and Working Solutions
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Fenofibrate-d6
  in methanol.



- Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 ACN:Water to prepare a series of working solutions for calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with ACN containing 0.1% FA to the desired final concentration.
- 3. Sample Preparation (Protein Precipitation)
- Aliquot 50 μL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
- Add 150 μL of the internal standard working solution (in ACN with 0.1% FA) to each well.
- Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions
- LC System: A UPLC or HPLC system capable of gradient elution.
- Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A suitable gradient to separate fenofibric acid from endogenous plasma components (e.g., 50% B to 95% B over 2 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 3 μL
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

#### Foundational & Exploratory



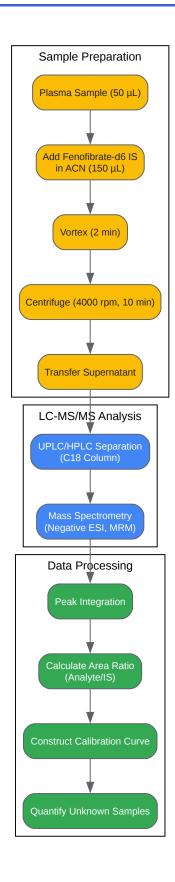


- Ionization Source: Electrospray Ionization (ESI)
- MRM Transitions:
  - Fenofibric acid: m/z 317.1 → 230.9
  - Fenofibric acid-d6: m/z 323.1 → 231.9 (Note: The exact m/z will depend on the deuteration pattern of the internal standard).

#### 5. Data Analysis

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of fenofibric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Figure 2: Workflow for Fenofibric Acid Quantification



## Plausible Synthesis of Fenofibrate-d6

While specific, proprietary synthesis protocols for **Fenofibrate-d6** are not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of Fenofibrate and common isotopic labeling techniques. The deuterium atoms are typically introduced in the isopropoxy group.

A common route for the synthesis of Fenofibrate involves the esterification of fenofibric acid with isopropyl alcohol. To synthesize **Fenofibrate-d6**, deuterated isopropanol (isopropanol-d7 or isopropanol-d8) would be used as the starting material.

#### Reaction Scheme:

Fenofibric Acid + Isopropanol-d7 -- (Acid Catalyst)--> Fenofibrate-d6 + H2O

Detailed Steps (Hypothetical):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fenofibric acid in an excess of isopropanol-d7.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or ptoluenesulfonic acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **Fenofibrate-d6**.



Characterization: The final product would be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation, and by Mass Spectrometry (MS) to confirm the molecular weight.

This guide provides a foundational understanding of the commercial landscape, mechanism of action, and analytical applications of **Fenofibrate-d6**. Researchers are encouraged to consult the suppliers directly for the most up-to-date product information and to adapt the provided protocols to their specific experimental needs.

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